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Compound of Interest

Compound Name: 3-Chloro-2-methylaniline

Cat. No.: B042847

This guide provides an in-depth overview of the spectroscopic data for 3-Chloro-2-
methylaniline (CAS No: 87-60-5), a key intermediate in the manufacturing of azo dyes.[1][2]
The information is intended for researchers, scientists, and professionals in drug development
and chemical synthesis, offering a consolidated resource for the structural elucidation of this
compound.

Molecular Structure:

Chemical Name: 3-Chloro-2-methylaniline

Synonyms: 3-Chloro-o-toluidine, 2-Amino-6-chlorotoluene[3]

Molecular Formula: C7HsCIN[4]

Molecular Weight: 141.60 g/mol

ar

e Structure:
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Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Chloro-2-methylaniline,
crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.

1H NMR Spectral Data

Chemical Shift L . .
Multiplicity Integration Assignment

(ppm)

6.95 t 1H Aromatic H (C5)
6.65 d 1H Aromatic H (C4)
6.59 d 1H Aromatic H (C6)
3.7 (broad s) s 2H -NH:2

2.15 S 3H -CHs

Data sourced from publicly available spectral databases. Specific peak values may vary slightly
depending on the solvent and instrument used.[5]

13C NMR Spectral Data
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Chemical Shift (ppm) Assighment
144.5 C-N

134.8 C-Cl

127.5 Aromatic CH
122.1 C-CHs

118.4 Aromatic CH
115.2 Aromatic CH
17.4 -CHs

Data sourced from publicly available spectral databases. Specific peak values may vary slightly
depending on the solvent and instrument used.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7] The
spectrum of 3-Chloro-2-methylaniline shows characteristic absorption bands for the amine
group and the aromatic ring.

Key IR Absorption Bands

Wavenumber (cm~—2) Intensity Assignment

3440 - 3300 Medium N-H stretch (amine)

3050 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-CHs)
1620 - 1580 Strong N-H bend (amine)

1500 - 1400 Strong Aromatic C=C stretch

800 - 700 Strong C-Cl stretch
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Data represents typical ranges for the assigned functional groups and is consistent with
spectra available from various sources.[1][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in the confirmation of its identity.[9] The electron ionization (El) mass
spectrum of 3-Chloro-2-methylaniline is characterized by a prominent molecular ion peak.

Major Mass Spectrum Fragments (Electron lonization)

m/z Relative Intensity (%) Assighment

141 100 [M]* (Molecular lon)

M+2]* (Isotope peak due to
143 ~33 : I pep

37Cl)
106 High [M-CI*
77 Moderate [CeHs]* (Phenyl cation)

Data is based on the NIST Mass Spectrometry Data Center.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution *H and *3C NMR spectra.

o Sample Preparation: Weigh 5-10 mg of 3-Chloro-2-methylaniline and dissolve it in
approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) inside a small
vial.[11] The solution should be clear and free of any solid particles. Transfer the solution into
a clean, undamaged 8-inch NMR tube to a depth of about 4.5 cm.[11]
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 Instrument Setup: Insert the sample tube into the NMR spectrometer. The instrument's
software will typically perform automated procedures for locking onto the solvent's deuterium
signal, tuning the probe, and shimming the magnetic field to ensure homogeneity.[12]

e 1H NMR Acquisition:

[e]

Select a standard proton experiment.

o

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

[¢]

Use a 30° pulse angle and an acquisition time of 2-4 seconds.

[¢]

A relaxation delay of 1-2 seconds is typically sufficient.

[e]

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Select a standard carbon experiment, often with proton decoupling to simplify the
spectrum.

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o For qualitative spectra of small molecules, a 30° pulse angle with a 4-second acquisition
time and no additional relaxation delay is often recommended.[12]

o Alarger number of scans (e.g., 128 or more) is usually required due to the low natural
abundance of the 13C isotope.[13]

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)
signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the
chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0
ppm). Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance
(ATR) FT-IR spectrometer, a common method for liquid samples.
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e Instrument Preparation: Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.[14] Record
a background spectrum of the empty crystal. This will be automatically subtracted from the
sample spectrum.

o Sample Application: Place a small drop of liquid 3-Chloro-2-methylaniline directly onto the
ATR crystal.

e Spectrum Acquisition: Lower the instrument's anvil to press the sample firmly against the
crystal. Initiate the scan. The instrument measures the absorption of IR radiation across a
range, typically 4000-400 cm~1.[2] The process is usually completed in less than a minute.

o Data Analysis: The resulting spectrum plots transmittance or absorbance versus
wavenumber (cm~1). Identify the major absorption bands and compare them to correlation
tables to identify functional groups.[15]

¢ Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a
soft, non-abrasive wipe.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass
spectrum, suitable for volatile and thermally stable compounds like 3-Chloro-2-methylaniline.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid, this is typically done via a heated direct insertion probe or by injection
into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[16]

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged molecular ion ([M]*).[9]

o Fragmentation: The high energy of the molecular ions causes many of them to break apart
into smaller, charged fragments and neutral pieces. This fragmentation pattern is
characteristic of the molecule's structure.

e Mass Analysis: The positively charged ions (both molecular and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
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separates the ions based on their mass-to-charge (m/z) ratio.[9]

« Detection: A detector records the abundance of ions at each m/z value.

+ Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and
is called the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a chemical compound such as 3-Chloro-2-methylaniline.

Sample Preparation

3-Chloro-2-methylaniline

Spectroscopic Analysis

NMR Spectroscopy
(*H, 13C) Mass Spectrometry

Data Interpretation
Determine C-H Framework Identify Functional Groups

IR Spectroscopy

Determine Molecular Weight
& Fragmentation

Final Elucidation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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